molecular formula C12H18N2O3S B2809837 2-(4-(Butylsulfonamido)phenyl)acetamide CAS No. 1251610-71-5

2-(4-(Butylsulfonamido)phenyl)acetamide

Cat. No.: B2809837
CAS No.: 1251610-71-5
M. Wt: 270.35
InChI Key: VFCMNPMPGBSPMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Butylsulfonamido)phenyl)acetamide is an organic compound with the molecular formula C12H18N2O3S and a molecular weight of 270.35 g/mol . Its structure features a phenylacetamide core substituted at the para position with a butylsulfonamide group, a configuration that incorporates both acetamide and sulfonamide moieties . Compounds containing acetamide and sulfonamide functional groups are of significant interest in medicinal chemistry and chemical biology research due to their wide range of potential biological activities. Sulfonamides, in particular, are known to exhibit diverse pharmacological properties, including diuretic, antibacterial, anti-carbonic anhydrase, and anti-urease activities . Similarly, the acetamide group is a common pharmacophore found in drugs targeting various conditions, such as infections, convulsions, and inflammation . Research into hybrid scaffolds that combine these groups has shown promise. For instance, studies on novel acetamide-sulfonamide-containing conjugates have demonstrated potent urease inhibition, with mechanisms involving binding to the enzyme's active site through electrostatic interactions and hydrogen bonds . Such compounds are valuable for investigating pathological conditions related to urease activity, such as those caused by Helicobacter pylori infections . This product is provided as a chemical reference standard and is intended for research purposes only, such as in vitro assay development, structural characterization studies, and as a building block in organic synthesis for exploring new chemical entities. It is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the relevant safety data sheets prior to use.

Properties

IUPAC Name

2-[4-(butylsulfonylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-2-3-8-18(16,17)14-11-6-4-10(5-7-11)9-12(13)15/h4-7,14H,2-3,8-9H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCMNPMPGBSPMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=CC=C(C=C1)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Butylsulfonamido)phenyl)acetamide typically involves the reaction of 4-aminobenzenesulfonamide with butyl bromide to form the butylsulfonamido intermediate. This intermediate is then reacted with chloroacetamide under reflux conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-(4-(Butylsulfonamido)phenyl)acetamide can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process typically includes recrystallization and chromatography techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Butylsulfonamido)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-(4-(Butylsulfonamido)phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(Butylsulfonamido)phenyl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides, thereby exhibiting antimicrobial and anticancer activities . The compound binds to the active site of DHFR, preventing the enzyme from catalyzing its reaction, which leads to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and properties of 2-(4-(Butylsulfonamido)phenyl)acetamide and related compounds:

Compound Name Substituent on Sulfonamide Key Functional Groups Molecular Weight (g/mol) Notable Properties
2-(4-(Butylsulfonamido)phenyl)acetamide Butyl (C₄H₉) Sulfonamide, Acetamide ~310.4 (calculated) High lipophilicity, moderate solubility
N-[4-(4-Chlorobenzenesulfonamido)phenyl]acetamide 4-Chlorophenyl Sulfonamide, Acetamide, Cl ~354.8 Electron-withdrawing Cl; crystalline
N-{[4-(4-Methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide 4-Methoxyphenyl Sulfonamide, Acetamide, OCH₃ ~370.4 Electron-donating OCH₃; H-bonding
N-(4-(1H-Pyrazol-1-yl)phenyl)acetamide Pyrazole Acetamide, Heterocycle ~215.2 Natural product; potential bioactivity
Key Observations:
  • Butyl Group vs.
  • Electronic Effects : Chloro (electron-withdrawing) and methoxy (electron-donating) groups alter sulfonamide acidity (pKa), influencing solubility and binding interactions .
  • Biological Relevance : Pyrazole-containing acetamides (e.g., compound 1 in ) are isolated from natural sources and may exhibit distinct bioactivity compared to synthetic sulfonamides .

Physicochemical Properties

  • Melting Points : Sulfonamides with aromatic substituents (e.g., chloro, methoxy) exhibit higher melting points due to crystalline packing, as seen in crystallographic studies . The butyl chain may reduce crystallinity, lowering the melting point.
  • Solubility : Methoxy groups enhance solubility via hydrogen bonding, whereas butyl chains favor organic solvents. Chloro substituents reduce solubility due to hydrophobicity .

Biological Activity

2-(4-(Butylsulfonamido)phenyl)acetamide, a sulfonamide derivative, has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer domains. This compound is characterized by its ability to inhibit dihydrofolate reductase (DHFR), a key enzyme involved in the synthesis of nucleic acids, which is crucial for cell proliferation.

Chemical Structure and Properties

The chemical structure of 2-(4-(Butylsulfonamido)phenyl)acetamide can be represented as follows:

  • Chemical Formula: C12H16N2O2S
  • CAS Number: 1251610-71-5

This compound belongs to the broader class of sulfonamides, which are known for their wide-ranging biological activities due to their ability to interfere with folate metabolism in microorganisms and cancer cells.

The primary mechanism of action for 2-(4-(Butylsulfonamido)phenyl)acetamide involves the inhibition of DHFR. By blocking this enzyme, the compound disrupts the synthesis of tetrahydrofolate, leading to a reduction in DNA synthesis and ultimately inhibiting cell growth. This action is particularly effective against rapidly dividing cells, such as those found in tumors and certain bacterial infections .

Antimicrobial Activity

Research indicates that 2-(4-(Butylsulfonamido)phenyl)acetamide exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effective inhibition comparable to traditional antibiotics. Its mechanism primarily involves competitive inhibition of DHFR, which is essential for bacterial growth and replication.

Anticancer Activity

In vitro studies have shown that 2-(4-(Butylsulfonamido)phenyl)acetamide has potent anticancer effects, particularly against human cancer cell lines such as A-549 (lung cancer) and MCF-7 (breast cancer). The compound displayed IC50 values indicating effective cell growth inhibition at low concentrations, outperforming standard chemotherapeutics like 5-Fluorouracil (5-FU) .

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the biological activity of 2-(4-(Butylsulfonamido)phenyl)acetamide:

Cell Line IC50 (µM) Reference Drug IC50 Reference (µM)
A-54910.55-FU15
MCF-712.35-FU20

These results indicate that the compound not only inhibits cell proliferation effectively but also shows potential as a lead compound for further drug development in oncology .

Biochemical Pathways Affected

The inhibition of DHFR leads to downstream effects on several biochemical pathways:

  • Nucleotide Synthesis: Reduced availability of nucleotides necessary for DNA replication.
  • Cell Cycle Regulation: Induction of cell cycle arrest at the G1/S phase due to impaired DNA synthesis.
  • Apoptosis Induction: Enhanced apoptosis in cancer cells through disruption of metabolic pathways essential for survival .

Q & A

Q. What are the recommended methods for synthesizing 2-(4-(Butylsulfonamido)phenyl)acetamide and ensuring structural integrity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with sulfonylation of an aniline derivative followed by acetylation. Key steps include:
  • Sulfonylation : Reacting 4-aminophenyl derivatives with butylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Acetylation : Introducing the acetamide group via reaction with acetyl chloride or acetic anhydride in anhydrous solvents like dichloromethane .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
    Structural Confirmation :
TechniqueKey Peaks/DataPurpose
¹H/¹³C NMR Sulfonamide NH (~10 ppm), aromatic protons (6.5–8.0 ppm), butyl chain signals (0.8–1.6 ppm)Confirm functional groups and connectivity
IR S=O stretches (~1350 cm⁻¹, ~1150 cm⁻¹), N-H bend (~1550 cm⁻¹)Verify sulfonamide and acetamide moieties
MS Molecular ion peak matching theoretical mass (±2 Da)Validate molecular formula

Q. How should researchers approach the spectroscopic characterization of this compound?

  • Methodological Answer : Prioritize NMR for resolving structural ambiguities:
  • Use DEPT-135 to distinguish CH₂/CH₃ groups in the butyl chain .
  • 2D NMR (COSY, HSQC) to map aromatic coupling patterns and confirm sulfonamide linkage .
    IR should complement NMR to confirm absence of unreacted amines (no primary NH₂ stretches ~3300 cm⁻¹). HPLC (>95% purity) is critical before biological assays .

Advanced Research Questions

Q. What strategies can optimize the yield of 2-(4-(Butylsulfonamido)phenyl)acetamide in multi-step synthesis?

  • Methodological Answer : Optimize reaction parameters using Design of Experiments (DoE):
ParameterOptimization StrategyExample from Literature
Solvent Polar aprotic solvents (DMF, DMSO) for sulfonylation; non-polar for acetylationDMF increased sulfonylation yield by 20% vs. THF
Catalyst Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for heterogeneous reactions
Temperature Lower temps (0–5°C) during sulfonylation to minimize byproducts
Scale-Up Considerations :
  • Continuous flow reactors for sulfonylation to enhance mixing and heat transfer .
  • Automated crystallization monitoring to ensure consistent purity .

Q. How can contradictory data regarding the biological activity of sulfonamide derivatives be resolved?

  • Methodological Answer : Address discrepancies via:
  • Assay Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa may show variance in IC₅₀) and controls (e.g., cisplatin for cytotoxicity) .
  • Structural Analog Comparison :
DerivativeModificationObserved Activity
Chloro-substituted Increased lipophilicity3x higher cytotoxicity in MCF-7 cells
Methoxy-substituted Enhanced solubilityReduced activity but improved pharmacokinetics
  • Mechanistic Studies : Use siRNA knockdown or CRISPR to validate target engagement (e.g., EGFR or COX-2 inhibition) .

Q. What in silico methods are suitable for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer : Combine QSAR and molecular docking :
  • ADMET Prediction : Use SwissADME or admetSAR to estimate logP (optimal: 2–3), BBB permeability, and CYP450 interactions .
  • Target Docking : AutoDock Vina or Schrödinger Suite for binding affinity to sulfonamide targets (e.g., carbonic anhydrase IX).
    Case Study :
    A sulfonamide analog showed poor oral bioavailability (F < 30%) due to high logP (>4). Structural optimization (adding polar groups) improved F to 45% .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported solubility data for this compound?

  • Methodological Answer : Re-evaluate experimental conditions:
FactorImpactExample Resolution
pH Solubility increases in alkaline buffers (pH > 8) due to deprotonationUse PBS (pH 7.4) for biologically relevant data
Co-solvents DMSO (>10%) may artificially inflate solubilityLimit DMSO to ≤1% in assays
Alternative Approaches :
  • Nanoformulation (liposomes or cyclodextrins) to enhance aqueous solubility without structural modification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.